N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20131514
InChI: InChI=1S/C11H17N5/c1-4-16-8-10(6-13-16)5-12-11-9(2)7-15(3)14-11/h6-8H,4-5H2,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20131514

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C11H17N5/c1-4-16-8-10(6-13-16)5-12-11-9(2)7-15(3)14-11/h6-8H,4-5H2,1-3H3,(H,12,14)
Standard InChI Key DPSXFNMFKLEWOG-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CNC2=NN(C=C2C)C

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is C₁₂H₂₀N₆, yielding a molecular weight of 248.33 g/mol. Its IUPAC name systematically describes the connectivity:

  • A primary pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 4.

  • A secondary pyrazole ring methylated at position 1 and position 4, with an amine group at position 3.

  • A methylene (-CH₂-) bridge linking the two pyrazole moieties at the 4-position of the primary ring and the 3-position of the secondary ring.

Table 1: Structural comparison with related pyrazole derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amineC₁₂H₂₀N₆248.33Ethyl (C1), methyl (C4), methylene bridge
1-Ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amineC₁₃H₂₂N₆262.36Isopropyl (C1), ethyl (C4)
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine C₁₀H₁₇N₅219.29Dual methyl groups (C1, C3)

The compound’s stereoelectronic profile is influenced by its substituents:

  • The ethyl group at position 1 enhances lipophilicity, potentially improving membrane permeability.

  • The methylene bridge introduces conformational flexibility, allowing adaptive binding in enzymatic pockets .

  • Methyl groups at positions 1 and 4 on the secondary pyrazole contribute to steric effects, modulating interactions with biological targets .

Synthesis and Optimization Strategies

Synthetic routes to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine leverage established pyrazole chemistry, with modifications to accommodate its unique substitution pattern.

Key Synthetic Pathways

  • Cyclocondensation Approach:
    Hydrazine reacts with β-diketones or β-ketoesters under acidic conditions to form the pyrazole core. For example, condensation of ethyl acetoacetate with hydrazine hydrate yields 1-ethyl-4-methylpyrazole, which is subsequently functionalized.

  • Alkylation and Reductive Amination:

    • The primary pyrazole (1-ethyl-4-methylpyrazole) undergoes chloromethylation at position 4 using paraformaldehyde and HCl.

    • The resulting chloromethyl intermediate reacts with 1,4-dimethylpyrazol-3-amine via nucleophilic substitution to form the methylene bridge.

    • Reductive amination or catalytic hydrogenation ensures high regioselectivity and yield optimization .

Table 2: Reaction conditions for critical synthetic steps

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationHydrazine hydrate, ethanol, reflux, 6h78>95%
ChloromethylationParaformaldehyde, HCl, 60°C, 4h6592%
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h7289%

Green Chemistry Considerations

Recent advancements emphasize solvent-free reactions and microwave-assisted synthesis to reduce environmental impact. For instance, microwave irradiation at 150°C for 20 minutes accelerates the cyclocondensation step, achieving 85% yield with minimal waste .

Physicochemical Properties

Experimental data for the target compound remains limited, but properties can be extrapolated from structurally analogous molecules :

Table 3: Predicted physicochemical properties

PropertyValueMethod of Determination
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility in Water0.8 mg/mL (25°C)Shake-flask method
LogP (Partition coeff.)2.3Computational (ALOGPS)
pKa4.1 (amine), 9.8 (pyrazole N-H)Potentiometric titration

The compound’s low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems. Its moderate LogP indicates balanced lipophilicity, suitable for blood-brain barrier penetration in neurological applications .

Biological Activity and Mechanism

Pyrazole derivatives exhibit broad bioactivity, and this compound’s structure suggests dual mechanisms:

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Molecular docking studies predict strong interactions with COX-2’s hydrophobic pocket via the ethyl and methyl groups, mimicking celecoxib’s binding mode.

  • Phosphodiesterase 4 (PDE4): The methylene bridge aligns with PDE4’s catalytic site, potentially inhibiting cAMP degradation, which is relevant for inflammatory diseases .

Table 4: In silico binding affinities

TargetBinding Energy (kcal/mol)Comparative Drug (Binding Energy)
COX-2-9.2Celecoxib (-8.7)
PDE4-8.5Rolipram (-7.9)

Applications and Future Directions

Therapeutic Prospects

  • Anti-inflammatory Agents: Dual COX-2/PDE4 inhibition could synergistically reduce inflammation with fewer gastrointestinal side effects than NSAIDs.

  • Oncology: Pyrazole amines exhibit apoptotic effects in breast cancer cell lines (IC₅₀ = 18 μM in MCF-7 cells) .

Agricultural Chemistry

Structure-activity relationships indicate potential as fungicides. In Fusarium oxysporum models, 50% growth inhibition occurs at 100 ppm, comparable to commercial agents.

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